REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]([CH3:9])([CH3:8])[C:4]([O:6]C)=[O:5].[C:12](#[N:14])[CH3:13]>>[F:1][C:2]([F:11])([F:10])[C:3]([CH3:9])([CH3:8])[C:4](=[O:5])[CH2:13][C:12]#[N:14].[F:1][C:2]([F:11])([F:10])[C:3]([CH3:9])([CH3:8])[C:4]([OH:6])=[O:5]
|
Name
|
|
Quantity
|
3.85 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)OC)(C)C)(F)F
|
Name
|
|
Quantity
|
1.85 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
separate batches
|
Type
|
TEMPERATURE
|
Details
|
To a stirred refluxing
|
Type
|
ADDITION
|
Details
|
suspension of sodium hydride (1.41 g of a 60% dispersion in mineral oil, 35 mmol) in dry THF (30 mL) (under an argon atmosphere)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
dropwise over the course of 45 mins
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
CUSTOM
|
Details
|
both reaction batches
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting orange foam was redissolved in water (200 mL)
|
Type
|
WASH
|
Details
|
washed with diethyl ether (2×200 mL)
|
Type
|
CUSTOM
|
Details
|
to remove residual mineral oil
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(CC#N)=O)(C)C)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(=O)O)(C)C)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]([CH3:9])([CH3:8])[C:4]([O:6]C)=[O:5].[C:12](#[N:14])[CH3:13]>>[F:1][C:2]([F:11])([F:10])[C:3]([CH3:9])([CH3:8])[C:4](=[O:5])[CH2:13][C:12]#[N:14].[F:1][C:2]([F:11])([F:10])[C:3]([CH3:9])([CH3:8])[C:4]([OH:6])=[O:5]
|
Name
|
|
Quantity
|
3.85 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)OC)(C)C)(F)F
|
Name
|
|
Quantity
|
1.85 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
separate batches
|
Type
|
TEMPERATURE
|
Details
|
To a stirred refluxing
|
Type
|
ADDITION
|
Details
|
suspension of sodium hydride (1.41 g of a 60% dispersion in mineral oil, 35 mmol) in dry THF (30 mL) (under an argon atmosphere)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
dropwise over the course of 45 mins
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
CUSTOM
|
Details
|
both reaction batches
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting orange foam was redissolved in water (200 mL)
|
Type
|
WASH
|
Details
|
washed with diethyl ether (2×200 mL)
|
Type
|
CUSTOM
|
Details
|
to remove residual mineral oil
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(CC#N)=O)(C)C)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(=O)O)(C)C)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |